molecular formula C17H35ClNP B066233 [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride CAS No. 181864-78-8

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride

Cat. No.: B066233
CAS No.: 181864-78-8
M. Wt: 319.9 g/mol
InChI Key: ADRQXJKZPSRURO-UHFFFAOYSA-M
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Description

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of 2-(Dicyclohexylphosphino)ethyl chloride with Trimethylamine: This reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain the pure compound.

Industrial Production Methods: Industrial production of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of phosphine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium cyanide can be used under mild conditions.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products:

    Substitution Products: Various substituted phosphine derivatives.

    Oxidation Products: Phosphine oxides.

    Reduction Products: Reduced phosphine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Synthesis: It serves as a reagent in the synthesis of complex organic molecules and coordination compounds.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

    Drug Delivery: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical intermediates.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Water Treatment: The compound is employed as a water treatment agent due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. In biological systems, it can interact with biomolecules through covalent or non-covalent interactions, leading to various biological effects.

Comparison with Similar Compounds

    [2-(Diphenylphosphino)ethyl]trimethylammonium chloride: Similar structure but with phenyl groups instead of cyclohexyl groups.

    [2-(Diisopropylphosphino)ethyl]trimethylammonium chloride: Similar structure but with isopropyl groups instead of cyclohexyl groups.

Uniqueness:

    Steric Effects: The bulky cyclohexyl groups in [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride provide significant steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

    Solubility: The compound’s solubility in both water and organic solvents makes it versatile for various applications.

    Stability: The presence of cyclohexyl groups enhances the compound’s stability compared to its analogs with smaller substituents.

Properties

IUPAC Name

2-dicyclohexylphosphanylethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQXJKZPSRURO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573805
Record name 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181864-78-8
Record name 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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